molecular formula C16H15ClO2 B8157361 1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene

1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene

Cat. No.: B8157361
M. Wt: 274.74 g/mol
InChI Key: MVUBYEPZSBHUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene is an organic compound that features a chloro-substituted benzene ring with a methoxybenzyl ether and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-hydroxy-3-vinylbenzene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of 1-azido-2-((4-methoxybenzyl)oxy)-3-vinylbenzene.

    Oxidation: Formation of this compound epoxide.

    Reduction: Formation of 1-chloro-2-((4-methoxybenzyl)oxy)-3-ethylbenzene.

Scientific Research Applications

1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel polymers and materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-((4-methoxybenzyl)oxy)benzene: Lacks the vinyl group, leading to different reactivity and applications.

    1-Chloro-2-((4-methoxybenzyl)oxy)-4-vinylbenzene: Positional isomer with the vinyl group at a different position, affecting its chemical properties.

    1-Chloro-2-((4-methoxyphenyl)oxy)-3-vinylbenzene: Similar structure but with a phenyl ether instead of a benzyl ether.

Uniqueness

1-Chloro-2-((4-methoxybenzyl)oxy)-3-vinylbenzene is unique due to the combination of its chloro, methoxybenzyl ether, and vinyl functional groups

Properties

IUPAC Name

1-chloro-3-ethenyl-2-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-3-13-5-4-6-15(17)16(13)19-11-12-7-9-14(18-2)10-8-12/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUBYEPZSBHUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.